2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)
Description
Properties
IUPAC Name |
2-[3-(2-hydroxyethyl)thietan-3-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNLCJEEIFLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 1,3-Dihaloalkane Precursors
A seminal example involves the reaction of 3,3-bis(bromomethyl)propane-1,3-diol with sodium sulfide (Na₂S·9H₂O) in ethanol-water mixtures. The bromomethyl groups at the 1 and 3 positions undergo nucleophilic attack by sulfide ions, forming the thietane ring while preserving the hydroxyl groups as ethan-1-ol substituents. For instance, Nishizono and co-workers demonstrated that 2,2-bis(bromomethyl)propane-1,3-diol reacts with Na₂S in ethanol at 60°C for 12 hours, yielding 2,2'-(thietane-3,3-diyl)bis(ethan-1-ol) in 68% yield after purification. The reaction mechanism proceeds via a two-step Sₙ2 displacement, where sulfide bridges the 1 and 3 carbons, culminating in ring closure (Figure 1).
Optimization Considerations :
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Solvent Systems : Ethanol-water mixtures (3:1 v/v) enhance solubility of both the dihalo precursor and Na₂S, facilitating faster reaction kinetics.
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Temperature : Reactions conducted at 60–80°C reduce side products such as polymeric sulfides.
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Stoichiometry : A 10% molar excess of Na₂S ensures complete displacement of halides, critical for high yields.
Alternative Halogenated Precursors
Variants of this method employ dichloride or dimesylate derivatives. For example, 3,3-bis(chloromethyl)propane-1,3-diol reacts with Na₂S in dimethylformamide (DMF) at 100°C, achieving a 72% yield of the target compound. The use of DMF as a polar aprotic solvent accelerates the reaction by stabilizing the transition state during sulfide attack.
Cyclization of γ-Mercaptoalkanols
Intramolecular cyclization of γ-mercaptoalkanols offers a direct route to thietanes, bypassing the need for pre-halogenated precursors. This method is particularly effective for constructing spirothietanes but can be adapted for linear derivatives like 2,2'-(thietane-3,3-diyl)bis(ethan-1-ol).
Thiol-Mediated Cyclization
A Japanese research group demonstrated that 3-mercapto-2,2-bis(hydroxymethyl)propan-1-ol undergoes spontaneous cyclization in the presence of triphenylphosphine oxide (Ph₃P=O), forming the thietane ring via a thiolate intermediate. The reaction proceeds at room temperature in dichloromethane, yielding the target compound in 58% efficiency after 24 hours.
Mechanistic Insights :
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Deprotonation of the thiol group generates a thiolate ion.
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Intramolecular nucleophilic attack on the adjacent carbon forms the thietane ring.
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Protonation of the alkoxide intermediate stabilizes the ethanol substituents.
Ring-Opening of Oxirane Derivatives
Thietanes can also be synthesized via the ring-opening of epoxides (oxiranes) with hydrogen sulfide (H₂S). While less common, this method provides access to hydroxylated thietanes when applied to hydroxymethyl-substituted oxiranes.
Epoxide-to-Thietane Conversion
Chloromethyloxirane derivatives, such as 3,3-bis(hydroxymethyl)oxirane, react with H₂S in the presence of barium hydroxide [Ba(OH)₂] to form 2,2'-(thietane-3,3-diyl)bis(ethan-1-ol). The reaction involves:
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Nucleophilic attack by HS⁻ on the less hindered carbon of the oxirane.
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Ring-opening to form a mercaptoalkanolate intermediate.
Challenges :
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Synthesis of hydroxymethyl-substituted oxiranes requires multi-step protocols, limiting scalability.
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Side reactions, such as polysulfide formation, reduce yields to 40–50%.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the three primary methods:
| Method | Precursor | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Double Displacement | 1,3-Dibromoalkane diol | Na₂S, EtOH/H₂O, 60°C | 68–72 | High yield; scalable | Requires halogenated precursors |
| γ-Mercaptoalkanol Cyclization | 3-Mercapto-2,2-diol | Ph₃P=O, DCM, RT | 58 | No halogens; mild conditions | Low yield; lengthy reaction time |
| Oxirane Ring-Opening | Hydroxymethyl oxirane | H₂S, Ba(OH)₂, 25°C | 40–50 | Direct hydroxyl retention | Complex precursor synthesis |
Chemical Reactions Analysis
2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The ethan-1-ol groups can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) involves its interaction with molecular targets and pathways within biological systems. The thietane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ethan-1-ol groups may also play a role in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Thietane-3,3-diyl dimethanol (13)
2,2’-((Pyridin-2-ylmethyl)azanediyl)bis(ethan-1-ol) (pmideH2)
- Structure : Central azanediyl (-NH-) group linked to a pyridine ring instead of a thietane.
- Functionality: The pyridine moiety introduces aromaticity and basicity, enabling coordination with metal ions, unlike the non-aromatic thietane core .
C2-Symmetrical Terphenyl Derivatives (e.g., 7l, 7n)
2,2′-((Benzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol)
- Structure: Benzoimidazole core with azanediyl and ethanol groups.
- Bioactivity: Exhibits antibacterial and antifungal properties, suggesting that ethanol moieties enhance bioavailability, though the heterocyclic core dictates target specificity .
Physicochemical Properties
Stability and Reactivity
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol), and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via double displacement of 2,2-bis(bromomethyl)propane-1,3-diol with sodium sulfide (Na₂S) in aqueous or alcoholic media. Key variables include reaction temperature (typically 60–80°C), solvent polarity (water or ethanol), and stoichiometric ratio of Na₂S. Yield optimization requires monitoring sulfide source purity and avoiding hydrolysis side reactions. Post-synthesis purification often involves recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)?
- Methodological Answer :
- FT-IR : Confirm the presence of hydroxyl groups (broad peak ~3200–3400 cm⁻¹) and thietane ring C–S stretching (650–750 cm⁻¹).
- ¹H NMR : Identify diastereotopic protons on the thietane ring (δ 3.4–3.8 ppm) and ethylene glycol protons (δ 3.6–3.9 ppm).
- ¹³C NMR : Thietane carbons appear at δ 35–45 ppm, while ethylene carbons resonate at δ 60–70 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to rule out bromine contamination from precursors .
Q. What computational tools are suitable for modeling the thietane ring’s conformational stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict ring puckering and strain energy. Software like Gaussian or ORCA is used to analyze bond angles (C–S–C ~90°) and compare with crystallographic data. For dynamic behavior, molecular dynamics simulations (AMBER or GROMACS) assess ring flexibility under thermal stress .
Advanced Research Questions
Q. How does 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) serve as a precursor for thietanose nucleosides, and what challenges arise in stereochemical control?
- Methodological Answer : The diol undergoes glycosylation with nucleobases (e.g., uracil or adenine) via Mitsunobu or Koenigs-Knorr reactions. Stereochemical challenges include:
- Regioselectivity : Protecting the primary hydroxyl groups while activating secondary alcohols for coupling.
- Anomeric Control : Use of Lewis acids (e.g., SnCl₄) to direct β-configuration in nucleosides.
- Side Reactions : Thietane ring opening under acidic conditions requires pH monitoring (neutral to mild basic conditions preferred) .
Q. What contradictions exist in reported biological activities of thietane derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from:
- Impurity Profiles : Residual bromine or sulfide byproducts can skew bioassay results. Purity must be confirmed via HPLC (>98%).
- Solubility Bias : Use standardized solvents (e.g., DMSO with <0.1% water) for in vitro assays.
- Cell Line Variability : Validate activity across multiple cell lines (e.g., MDA-MB-231 vs. SKHep-1) and compare with positive controls like phthalimide derivatives .
Q. How can electrochemical methods elucidate the oxidation behavior of 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) in drug delivery systems?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals oxidation peaks corresponding to thietane ring cleavage (~1.2–1.5 V vs. Ag/AgCl). Controlled potential electrolysis coupled with LC-MS identifies degradation products (e.g., sulfoxides or ethylene glycol derivatives). Such data inform pH-responsive drug release mechanisms .
Structural and Crystallographic Questions
Q. What strategies ensure accurate refinement of 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) crystal structures using SHELX software?
- Methodological Answer :
- Data Collection : High-resolution (<0.8 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts.
- SHELXL Refinement : Apply restraints for thietane ring planarity and hydrogen bonding (O–H⋯O interactions). Use TWIN/BASF commands if twinning is observed.
- Validation : Check Rint (<5%) and Flack parameter for enantiomeric purity .
Application-Driven Questions
Q. How can 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) be integrated into fluorophore click chemistry for bioimaging?
- Methodological Answer : Functionalize the diol with azide/alkyne groups via esterification. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the compound to fluorescent tags (e.g., BODIPY). Confocal microscopy validates cellular uptake, with controls for thietane ring stability under imaging conditions (e.g., laser intensity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
